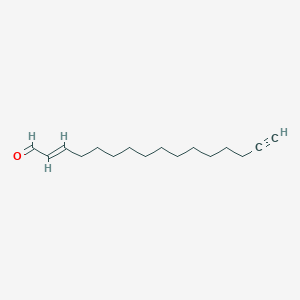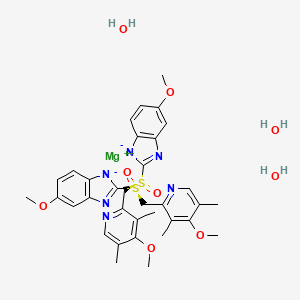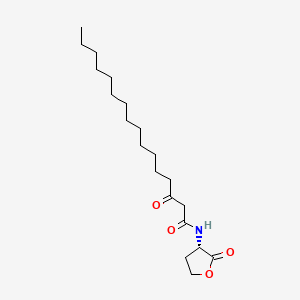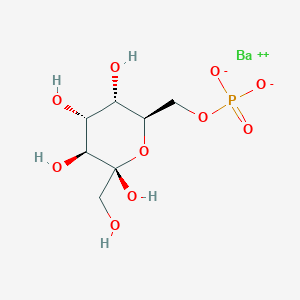
(E)-hexadec-2-en-15-ynal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Hexadec-2-en-15-ynal is an organic compound characterized by a long carbon chain with a double bond at the second position and a triple bond at the fifteenth position. This compound belongs to the class of enynals, which are aldehydes containing both alkene and alkyne functionalities. The presence of these functional groups makes this compound a versatile molecule in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-hexadec-2-en-15-ynal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hexadecanal and propargyl bromide.
Formation of the Alkyne: The alkyne functionality is introduced through a nucleophilic substitution reaction where propargyl bromide reacts with a suitable nucleophile to form the alkyne.
Formation of the Alkene: The alkene functionality is introduced via a Wittig reaction, where a phosphonium ylide reacts with hexadecanal to form the desired (E)-alkene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Optimization of Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Employing distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
(E)-Hexadec-2-en-15-ynal undergoes various chemical reactions due to its reactive functional groups:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The alkyne group can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the alkyne.
Addition Reactions: The alkene and alkyne groups can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride).
Major Products:
Oxidation: Hexadec-2-en-15-ynoic acid.
Reduction: Hexadec-2-en-15-ynol.
Substitution: Various substituted enynals depending on the nucleophile used.
Addition: Dihalides, haloalkenes, and haloalkynes.
科学的研究の応用
(E)-Hexadec-2-en-15-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.
作用機序
The mechanism of action of (E)-hexadec-2-en-15-ynal involves its interaction with various molecular targets:
Aldehyde Group: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Alkyne Group: The alkyne group can participate in cycloaddition reactions, forming new cyclic structures that may interact with biological targets.
Alkene Group: The alkene group can undergo electrophilic addition reactions, leading to the formation of new compounds with biological activity.
Molecular Targets and Pathways:
Proteins and Enzymes: Covalent modification of nucleophilic residues.
DNA and RNA: Potential interactions with nucleic acids through alkylation or addition reactions.
類似化合物との比較
(E)-Hexadec-2-en-15-ynal can be compared with other enynals and related compounds:
(E)-Hexadec-2-en-15-ynol: Similar structure but with an alcohol group instead of an aldehyde.
(E)-Hexadec-2-en-15-ynoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(Z)-Hexadec-2-en-15-ynal: Geometric isomer with the same functional groups but different spatial arrangement.
Uniqueness:
Functional Group Combination: The combination of alkene, alkyne, and aldehyde groups in this compound provides unique reactivity and versatility in chemical synthesis.
Geometric Configuration: The (E)-configuration offers distinct stereochemical properties compared to its (Z)-isomer.
特性
IUPAC Name |
(E)-hexadec-2-en-15-ynal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,14-16H,3-13H2/b15-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJVPCWLLYHNGE-CCEZHUSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCC=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCCCCCCC/C=C/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (1R,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775642.png)


![methyl (1R,3R,4aR,8R,8aR)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775675.png)
![3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide](/img/structure/B10775679.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B10775686.png)





![[1,3-Dioxo-7-[(4-phenoxyphenyl)methyl]-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B10775717.png)
![[(1S,2R,4R,5S,6S,8R,9S,13S,16S,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775741.png)

